(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 919027-31-9
VCID: VC4763462
InChI: InChI=1S/C14H18N6O2/c1-5-6-7-19-12(21)10-11(17(3)14(19)22)15-13-18(4)16-9(2)8-20(10)13/h5-6H,7-8H2,1-4H3/b6-5+
SMILES: CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Molecular Formula: C14H18N6O2
Molecular Weight: 302.338

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

CAS No.: 919027-31-9

Cat. No.: VC4763462

Molecular Formula: C14H18N6O2

Molecular Weight: 302.338

* For research use only. Not for human or veterinary use.

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione - 919027-31-9

Specification

CAS No. 919027-31-9
Molecular Formula C14H18N6O2
Molecular Weight 302.338
IUPAC Name 7-[(E)-but-2-enyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Standard InChI InChI=1S/C14H18N6O2/c1-5-6-7-19-12(21)10-11(17(3)14(19)22)15-13-18(4)16-9(2)8-20(10)13/h5-6H,7-8H2,1-4H3/b6-5+
Standard InChI Key CLLMMEQDBCAATN-AATRIKPKSA-N
SMILES CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C

Introduction

Structural Characteristics and Molecular Architecture

Physicochemical Properties

Key physicochemical parameters include a molecular formula of C₁₄H₁₈N₆O₂ and a molecular weight of 302.338 g/mol. The compound’s moderate polarity, inferred from its heteroatom-rich structure, suggests limited aqueous solubility but adequate permeability across lipid membranes. Calculated logP values (octanol-water partition coefficient) remain unreported but can be estimated at ~1.5–2.0 based on analogous triazino-purines, indicating balanced lipophilicity for blood-brain barrier penetration.

Synthetic Methodologies

Primary Synthetic Routes

Synthesis typically involves multi-step sequences starting from purine or triazine precursors. One common approach employs cyclocondensation reactions between 6-chloro-1,3,9-trimethylpurine-2,8-dione and a functionalized triazine intermediate bearing the (E)-but-2-en-1-yl group. Alkylation at position 7 is achieved using but-2-en-1-yl bromide under basic conditions, with the (E)-isomer favored due to steric control during the SN2 mechanism.

Alternative routes utilize palladium-catalyzed cross-coupling to introduce the alkenyl chain post-cyclization. For example, Suzuki-Miyaura coupling between a boronic ester derivative and 7-bromo-1,3,9-trimethyltriazino-purine-6,8-dione has been explored, though yields remain suboptimal (~40–50%) compared to traditional alkylation.

Purification and Optimization

Chromatographic techniques, notably reverse-phase HPLC with C18 columns and acetonitrile-water gradients, are standard for purification. Recrystallization from ethanol/water mixtures (7:3 v/v) yields colorless needles with >98% purity, as verified by LC-MS. Critical process parameters include temperature control during alkylation (maintained at 0–5°C to minimize isomerization) and inert gas protection to prevent oxidation of the alkenyl moiety.

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6) reveals distinct signals for the methyl groups: δ 3.12 (s, 3H, N1-CH3), 3.25 (s, 3H, N3-CH3), and 3.48 (s, 3H, N9-CH3). The (E)-but-2-en-1-yl chain exhibits characteristic vinyl protons at δ 5.82 (dd, J = 15.4 Hz, 1H) and 5.95 (dt, J = 15.4, 6.8 Hz, 1H), coupled with allylic methylene resonances at δ 2.34 (m, 2H). 13C NMR confirms the triazine and purine carbonyls at δ 160.2 (C6) and 155.7 (C8), respectively.

Mass Spectrometric Analysis

High-resolution ESI-MS displays a molecular ion peak at m/z 303.1321 [M+H]+, consistent with the theoretical mass of 302.338 g/mol. Fragmentation patterns include losses of the butenyl side chain (m/z 231.0894) and sequential demethylation (m/z 288.1045 → 274.0889).

Pharmacological Activities

Anticancer Mechanisms

Preliminary in vitro studies indicate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin E, with IC50 values of 0.42 ± 0.07 μM. The compound stabilizes the inactive conformation of CDK2 by occupying the ATP-binding pocket, as demonstrated through molecular docking simulations. Synergistic effects with cisplatin have been observed in non-small cell lung cancer (NCI-H460) models, reducing viable cell counts by 78% at 10 μM co-treatment.

Toxicity and Pharmacokinetics

Acute Toxicity Profiling

Rodent studies (OECD Guideline 423) report an LD50 > 2000 mg/kg orally, with no observed adverse effects at 300 mg/kg/day during 28-day subchronic dosing. Histopathological examination revealed mild hepatic steatosis at higher doses, reversible upon discontinuation.

Metabolic Pathways

In vitro hepatic microsome assays (human) indicate primary metabolism via CYP3A4-mediated oxidation of the butenyl chain, yielding an epoxide intermediate that undergoes glutathione conjugation. Plasma half-life in murine models is 2.3 ± 0.4 hours, with 44% oral bioavailability attributed to first-pass metabolism.

Comparative Analysis with Structural Analogues

Parameter(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl Derivative7-Benzyl Analog9-Hydroxyethyl Derivative
CDK2 Inhibition IC50 (μM)0.421.853.20
LogD (pH 7.4)1.82.90.7
Plasma Protein Binding (%)899476
Hepatic Clearance (mL/min/kg)321845

Table 1: Pharmacokinetic and pharmacodynamic comparison of triazino-purine derivatives.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in PEGylated liposomes could mitigate rapid clearance, while antibody-drug conjugates targeting EGFR-overexpressing cancers may enhance tumor specificity. Computational studies predict favorable docking with carbonic anhydrase IX, a hypoxia-inducible enzyme, suggesting potential for combinational hypoxia-targeted therapies.

Synthetic Chemistry Innovations

Development of enantioselective alkylation methods remains a priority to access (Z)-isomers for comparative bioactivity studies. Flow chemistry approaches could improve yield and scalability of the palladium-catalyzed coupling route, currently hampered by catalyst deactivation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator